Dynorphin A (1-8)
Overview
Description
Dynorphin A (1-8) is a truncated form of the endogenous opioid peptide dynorphin A. It consists of the amino acid sequence: Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Arginine-Isoleucine . This peptide is known for its high affinity for the kappa-opioid receptor, although it also interacts with mu- and delta-opioid receptors .
Scientific Research Applications
Dynorphin A (1-8) has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide to study peptide synthesis and degradation.
Biology: Researchers study its role in the nervous system, particularly its interaction with opioid receptors.
Mechanism of Action
Target of Action
Dynorphin A (1-8) is a truncated form of dynorphin A, an endogenous opioid peptide . It primarily targets the mu-, kappa-, and delta-opioid receptors , with the highest binding affinity for the kappa-opioid receptor . These receptors play a crucial role in pain modulation, stress response, and mood regulation .
Mode of Action
Dynorphin A (1-8) acts as an agonist at its target receptors . It binds to these receptors, particularly the kappa-opioid receptor, to activate them . This interaction results in a series of intracellular changes, leading to the modulation of neuronal activity .
Biochemical Pathways
The activation of the kappa-opioid receptor by Dynorphin A (1-8) triggers a cascade of biochemical events. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability . These changes in cellular signaling pathways can have downstream effects on various physiological functions and behaviors, including pain perception, stress response, and mood .
Pharmacokinetics
Like other peptides, it is expected to be metabolized and cleared from the body through enzymatic degradation and renal excretion
Result of Action
The activation of the kappa-opioid receptor by Dynorphin A (1-8) can lead to various molecular and cellular effects. These include the modulation of neuronal activity, changes in neurotransmitter release, and alterations in cellular signaling pathways . These changes can result in physiological effects such as analgesia (pain relief), dysphoria, and sedation .
Action Environment
The action, efficacy, and stability of Dynorphin A (1-8) can be influenced by various environmental factors. These can include the presence of other neurotransmitters or drugs, the physiological state of the individual (such as stress levels), and genetic factors that may affect the expression or function of the kappa-opioid receptor
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dynorphin A (1-8) plays a key role in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors . It interacts with the kappa opioid receptor, inhibiting the binding of 3H-Bremazocine to the purified kappa receptor .
Cellular Effects
Dynorphin A (1-8) influences cell function by modulating pain, stress, reward, emotion, motivation, cognition, epileptic seizures, itch, and diuresis . It impacts cell signaling pathways, gene expression, and cellular metabolism through its interaction with the kappa opioid receptor .
Molecular Mechanism
At the molecular level, Dynorphin A (1-8) exerts its effects by binding to the kappa opioid receptor . This binding interaction leads to the activation or inhibition of enzymes, changes in gene expression, and modulation of various cellular processes .
Temporal Effects in Laboratory Settings
It is known that Dynorphin A (1-8) exhibits enhanced metabolic stability .
Dosage Effects in Animal Models
It is known that Dynorphin A (1-8) plays a crucial role in pain modulation, which could potentially vary with dosage .
Metabolic Pathways
Dynorphin A (1-8) is involved in the opioid neuromodulatory system . It interacts with the kappa opioid receptor, which is part of its metabolic pathway .
Transport and Distribution
It is known that Dynorphin A (1-8) is a ligand of the kappa opioid receptor, suggesting that it may interact with this receptor for transport and distribution .
Subcellular Localization
As a ligand of the kappa opioid receptor, it is likely that Dynorphin A (1-8) is localized where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dynorphin A (1-8) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Dynorphin A (1-8) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC .
Chemical Reactions Analysis
Types of Reactions: Dynorphin A (1-8) primarily undergoes hydrolysis and enzymatic degradation. It is susceptible to cleavage by peptidases, which can break down the peptide into smaller fragments .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Degradation: Enzymes like aminopeptidases and endopeptidases can cleave specific peptide bonds.
Major Products: The major products of these reactions are smaller peptide fragments and individual amino acids .
Comparison with Similar Compounds
Dynorphin A (1-13): A longer form of dynorphin A with additional amino acids.
Beta-Endorphin: Another endogenous opioid peptide with a different receptor affinity profile.
Enkephalins: Shorter opioid peptides that primarily interact with delta-opioid receptors
Uniqueness: Dynorphin A (1-8) is unique due to its high affinity for the kappa-opioid receptor and its specific amino acid sequence. This makes it a valuable tool for studying kappa-opioid receptor pharmacology and developing selective kappa-opioid receptor ligands .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53)/t27-,31-,32-,33-,34-,35-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLGMBDXVBPEG-VGXZEHLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
981.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.